molecular formula C17H17N3O2S2 B2636539 (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-59-0

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No. B2636539
CAS RN: 881817-59-0
M. Wt: 359.46
InChI Key: ZRUQOSUAFXQQHG-GDNBJRDFSA-N
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Description

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one, also known as MMTT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMTT is a thiazolidinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antitumor Applications

TZDs, including derivatives similar to the specified compound, have been recognized for their antimicrobial and anticancer properties. These compounds can be structurally modified to enhance their biological activity against various clinical disorders. The review by Singh et al. (2022) highlights the development of TZD derivatives as antimicrobial and anticancer agents, emphasizing the importance of substitutions at N-3 and C-5 positions for achieving desired biological activities.

Antidiabetic Agents

The antidiabetic potential of TZD derivatives has been extensively explored, with some molecules showing promising results as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, a target for managing insulin resistance and Type 2 diabetes mellitus (T2DM). A mini-review by Verma et al. (2019) focuses on the journey of TZDs as PTP 1B inhibitors over seven years (2012-2018), showcasing the structural modifications of the TZD scaffold to design potent PTP 1B inhibitors.

Synthetic Methodologies

The compound's structural framework, particularly the TZD core, is central to synthesizing a wide array of lead molecules for treating life-threatening ailments. The diverse range of biological activities offered by TZD derivatives, combined with their novel modes of action, low cost, and ease of synthesis, positions them as valuable tools in drug development. The methodologies for synthesizing TZD cores, as discussed in the literature, include various synthetic routes that allow for the introduction of different functional groups, enhancing the molecule's pharmacological profile.

Knoevenagel Condensation in Anticancer Agent Development

The use of Knoevenagel condensation products, including compounds similar to the specified chemical, in developing anticancer agents has been reviewed by Tokala et al. (2022). This review emphasizes the utility of Knoevenagel condensation in generating bioactive molecules with significant anticancer activity, indicating the reaction's potential in drug discovery efforts targeting cancer.

properties

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-18-11-12(13-4-2-3-5-14(13)18)10-15-16(21)20(17(23)24-15)19-6-8-22-9-7-19/h2-5,10-11H,6-9H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQOSUAFXQQHG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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